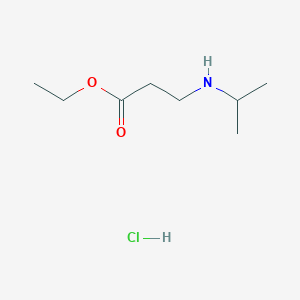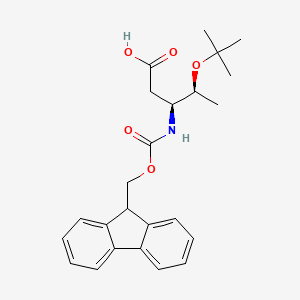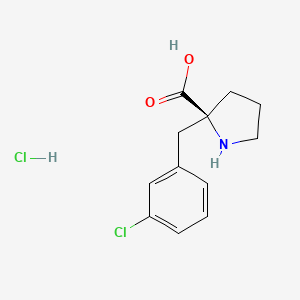
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylamino-propionic acid ethyl ester hydrochloride, also known as Ethyl 3- (isopropylamino)propanoate, is a chemical compound with the molecular formula C8H17NO2 . It is used in various scientific research and offers immense potential for studying biological processes and developing innovative solutions.
Molecular Structure Analysis
The molecular structure of 3-Isopropylamino-propionic acid ethyl ester hydrochloride is represented by the InChI code: InChI=1/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound has a molar mass of 159.23 and a predicted density of 0.919±0.06 g/cm3 . It has a boiling point of 91-92 °C (Press: 20 Torr) and a flash point of 104.8°C . Its vapor pressure is 0.0179mmHg at 25°C . This product exists in hydrochloride, as a solid, and is soluble in water .Applications De Recherche Scientifique
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% is widely used in scientific research as an agonist of GPCRs. These receptors are involved in many biological processes, including hormone and neurotransmitter signaling, and their activation can lead to a range of physiological effects. 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has been used in studies to investigate the effects of GPCR activation on various biological processes and to develop new drugs. In addition, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has been used to study the structure and function of GPCRs, as well as to develop new methods for detecting and measuring GPCR activity.
Mécanisme D'action
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% is an agonist of GPCRs, which are responsible for mediating a wide range of physiological processes. When 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% binds to a GPCR, it activates the receptor, triggering a cascade of biochemical reactions. This activation can lead to a range of physiological effects, depending on the type of GPCR activated.
Biochemical and Physiological Effects
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has been used in studies to investigate the effects of GPCR activation on various biological processes, including cell proliferation, cell migration, and gene expression. 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has also been used to study the effects of GPCR activation on hormones, neurotransmitters, and other signaling molecules. In addition, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has been used to study the effects of GPCR activation on various physiological processes, such as blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, it has a high affinity for GPCRs and is able to activate a wide range of GPCRs. However, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% is not suitable for use in long-term studies, as its effects tend to diminish over time.
Orientations Futures
The use of 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% in scientific research has the potential to lead to a range of new discoveries and applications. For example, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% could be used to develop new drugs that target specific GPCRs, as well as to study the effects of GPCR activation on various physiological processes. In addition, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% could be used to develop new methods for detecting and measuring GPCR activity. Finally, 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% could be used to develop new methods for studying the structure and function of GPCRs.
Méthodes De Synthèse
3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% is synthesized from propionic acid, which is reacted with isopropylamine in the presence of hydrochloric acid. This reaction yields 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% in the form of a white crystalline solid. The synthesis of 3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98% has been extensively studied, and the reaction conditions and yields have been optimized for various applications.
Propriétés
IUPAC Name |
ethyl 3-(propan-2-ylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBIZVMYZXPFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176419-84-3 |
Source


|
| Record name | β-Alanine, N-(1-methylethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)








